molecular formula C8H12O2 B1581757 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one CAS No. 42348-12-9

3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one

Cat. No. B1581757
CAS RN: 42348-12-9
M. Wt: 140.18 g/mol
InChI Key: RSVAFMGHIDKYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one, also known as 2-cyclopenten-1-one, 2-hydroxy-3-ethyl-4-methyl or 3-ethyl-4-methyl-1, 2-cyclopentanedione, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one is soluble (in water) and a very weakly acidic compound (based on its pKa). 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one has a sweet and maple taste.

Scientific Research Applications

Synthesis and Chemical Transformation

  • 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one serves as a building block in the total chemoenzymatic synthesis of complex molecules, such as (-)-3′-Methylaristeromycin, highlighting its role in the development of chiral preparations of biologically significant compounds (Brémond, Audran, Aubin, & Monti, 2007).
  • This compound is involved in aerobic dimerization processes to produce photochromic diarylethenes, a critical step in the development of photoactive materials with diverse properties and applications (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).

Impurity Identification and Analysis

  • In the context of industrial applications, like in the production of ethylene glycol, derivatives of 2-hydroxycyclopent-2-en-1-one, including variants like 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one, have been identified as impurities affecting UV transmittance, crucial for the quality assessment in polyester production (Zhang, Feng, & Lu, 2000).

Synthetic Applications in Terpenoid Synthesis

  • The compound plays a significant role in terpenoid synthesis. A method for its preparation has been developed, and its use as a chiral synthetic equivalent in terpenoid synthesis has been explored, demonstrating its utility in the synthesis of optically active azulene derivatives and other terpenoids (Michalak & Wicha, 2014).

Perfumery Industry

  • In the perfumery industry, 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one is synthesized for use as a perfumery compound, illustrating its role in fragrance development (Zhou Yong-chang, 2005).

properties

CAS RN

42348-12-9

Product Name

3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-3-6-5(2)4-7(9)8(6)10/h5,10H,3-4H2,1-2H3

InChI Key

RSVAFMGHIDKYKB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)CC1C)O

Canonical SMILES

CCC1=C(C(=O)CC1C)O

density

1.055-1.061

Other CAS RN

42348-12-9

solubility

slightly insoluble in water;  soluble in fat;  miscible with ethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 2
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 3
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 4
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 5
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
Reactant of Route 6
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one

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